Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, endo-

Description

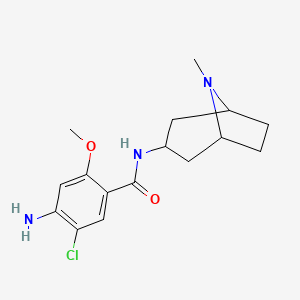

BRL-24682, also known as 4-Amino-5-chloro-2-methoxy-N-[(1β,5β)-8-amino-8-azabicyclo[3.2.1]octan-3α-yl]benzamide, is a compound with significant pharmacological activity. It is known for its dual antagonistic properties on serotonin 5-HT3 and dopamine D2 receptors . This compound has been studied for its potential therapeutic applications, particularly in the treatment of neuropsychiatric disorders.

Properties

CAS No. |

76272-78-1 |

|---|---|

Molecular Formula |

C16H22ClN3O2 |

Molecular Weight |

323.82 g/mol |

IUPAC Name |

4-amino-5-chloro-2-methoxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide |

InChI |

InChI=1S/C16H22ClN3O2/c1-20-10-3-4-11(20)6-9(5-10)19-16(21)12-7-13(17)14(18)8-15(12)22-2/h7-11H,3-6,18H2,1-2H3,(H,19,21) |

InChI Key |

HTMNINCXKXABOI-UHFFFAOYSA-N |

SMILES |

CN1C2CCC1CC(C2)NC(=O)C3=CC(=C(C=C3OC)N)Cl |

Canonical SMILES |

CN1C2CCC1CC(C2)NC(=O)C3=CC(=C(C=C3OC)N)Cl |

Synonyms |

BRL 24682 BRL-24682 |

Origin of Product |

United States |

Preparation Methods

The synthesis of BRL-24682 involves several steps, starting with the preparation of 4-amino-5-chloro-2-methoxybenzoic acid derivatives. These derivatives are then reacted with 6-amino-1,4-dialkylhexahydro-1,4-diazepines under specific conditions to yield the desired product . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods for BRL-24682 would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

BRL-24682 undergoes several types of chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include halogenating agents for substitution reactions and reducing agents such as sodium borohydride for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation of BRL-24682 can lead to the formation of various halogenated derivatives, which may have different pharmacological properties.

Scientific Research Applications

In chemistry, it serves as a valuable tool for studying receptor-ligand interactions, particularly with serotonin and dopamine receptors . In biology and medicine, BRL-24682 is used to investigate the mechanisms of neuropsychiatric disorders and to develop new therapeutic agents. Its dual antagonistic properties make it a promising candidate for treating conditions such as schizophrenia and substance use disorders

Mechanism of Action

The mechanism of action of BRL-24682 involves its interaction with serotonin 5-HT3 and dopamine D2 receptors. By binding to these receptors, BRL-24682 inhibits their activity, which can modulate neurotransmitter release and neuronal signaling pathways . This inhibition can lead to various therapeutic effects, such as reducing symptoms of neuropsychiatric disorders. The molecular targets of BRL-24682 include the serotonin 5-HT3 receptor and the dopamine D2 receptor, both of which play crucial roles in regulating mood, cognition, and behavior .

Comparison with Similar Compounds

BRL-24682 is unique in its dual antagonistic properties on serotonin 5-HT3 and dopamine D2 receptors. Similar compounds include metoclopramide, which also targets these receptors but with different affinities and selectivities . Other related compounds include zacopride and clebopride, which have varying degrees of antagonistic activity on serotonin and dopamine receptors . The uniqueness of BRL-24682 lies in its balanced activity on both receptor types, making it a versatile tool for research and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.